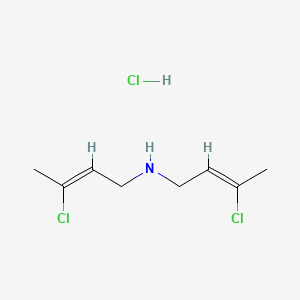

Bis-(3-chloro-but-2-enyl)-amine hydrochloride

Descripción general

Descripción

Bis-(3-chloro-but-2-enyl)-amine hydrochloride: is a chemical compound with the molecular formula C8H14Cl3N and a molar mass of 230.57 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Bis-(3-chloro-but-2-enyl)-amine hydrochloride typically involves the reaction of 3-chloro-2-butenyl chloride with ammonia or an amine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol at a temperature range of 0-50°C . The product is then purified through crystallization or distillation.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of reactors and distillation columns to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Bis-(3-chloro-but-2-enyl)-amine hydrochloride can undergo oxidation reactions in the presence of oxidizing agents such as or .

Reduction: The compound can be reduced using reducing agents like or .

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed:

Oxidation: Formation of or .

Reduction: Formation of .

Substitution: Formation of alcohols or nitriles .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Chemical Structure : Bis-(3-chloro-but-2-enyl)-amine hydrochloride is characterized by its ability to act as an alkylating agent. Its molecular formula is CHClN, with a molar mass of approximately 230.56 g/mol. The compound is sensitive to moisture and should be stored in appropriate conditions to maintain its stability.

Mechanism : The primary mode of action involves the alkylation of DNA, which can lead to cross-linking and disruption of normal cellular processes. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells, where it induces apoptosis through the formation of covalent bonds with nucleophilic sites on DNA, inhibiting replication and transcription.

Cancer Treatment

This compound has been investigated for its potential as a chemotherapeutic agent due to its DNA alkylating properties:

- Cytotoxic Effects : Studies have shown that the compound exhibits significant cytotoxicity against various cancer cell lines. Its ability to induce DNA damage leads to cell cycle arrest and apoptosis in tumor cells.

- Mechanistic Studies : Research has focused on elucidating the specific pathways through which this compound exerts its effects, including the activation of DNA repair mechanisms and the induction of stress responses in cancer cells.

Proteomics Research

The compound's ability to modify proteins through alkylation has made it a valuable tool in proteomics:

- Protein Interaction Studies : this compound can be used to study protein interactions by covalently modifying specific amino acid residues, allowing researchers to investigate protein function and dynamics within cellular systems.

- Applications in Drug Development : Its reactivity with proteins can aid in the identification of potential drug targets and the development of novel therapeutic strategies.

Several studies have documented the efficacy and mechanisms of this compound:

- Study on Cytotoxicity : A recent investigation demonstrated that treatment with this compound resulted in a significant decrease in cell viability across multiple cancer types, highlighting its potential as a chemotherapeutic agent.

- Proteomic Profiling : Another study utilized this compound to modify proteins in cancer cell lines, revealing insights into protein interactions that could inform targeted drug development strategies.

Mecanismo De Acción

The mechanism of action of Bis-(3-chloro-but-2-enyl)-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as an alkylating agent , modifying nucleophilic sites on proteins and nucleic acids. This interaction can lead to changes in cellular function and biochemical pathways .

Comparación Con Compuestos Similares

- Bis-(2-chloroethyl)amine hydrochloride

- Bis-(4-chlorobutyl)amine hydrochloride

- Bis-(3-bromo-but-2-enyl)-amine hydrochloride

Comparison:

- Bis-(3-chloro-but-2-enyl)-amine hydrochloride is unique due to its specific halogenation pattern and the presence of a double bond in the butenyl group. This structural feature influences its reactivity and interaction with biological targets .

- Compared to Bis-(2-chloroethyl)amine hydrochloride , it has a different halogenation position, which affects its chemical properties and applications .

- Bis-(4-chlorobutyl)amine hydrochloride lacks the double bond, resulting in different reactivity and biological activity .

- Bis-(3-bromo-but-2-enyl)-amine hydrochloride has a similar structure but with bromine instead of chlorine, leading to variations in reactivity and potential applications .

Actividad Biológica

Bis-(3-chloro-but-2-enyl)-amine hydrochloride, a nitrogen mustard compound, is recognized for its significant biological activity, particularly as an alkylating agent. Its primary mechanism involves the alkylation of DNA, leading to disruptions in cellular processes and potential therapeutic applications in oncology. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with related compounds.

- Molecular Formula : C8H13Cl2N

- Molar Mass : 230.56 g/mol

- Classification : Alkylating agent (nitrogen mustard)

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites on DNA. This process involves:

- Alkylation of DNA : The compound reacts with DNA bases, leading to cross-linking and subsequent inhibition of replication and transcription.

- Induction of Apoptosis : By disrupting normal cellular functions, it can trigger programmed cell death (apoptosis) in rapidly dividing cells, such as cancer cells.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Description |

|---|---|

| DNA Alkylation | Forms covalent bonds with DNA bases, leading to cross-linking and cellular dysfunction. |

| Cytotoxic Effects | Induces apoptosis in cancer cell lines through DNA damage response mechanisms. |

| Proteomics Applications | Investigated for its ability to modify proteins via similar alkylation mechanisms. |

Case Studies

Several studies have investigated the effects of this compound on various cancer cell lines:

-

Study on HeLa Cells :

- Objective : Assess cytotoxicity and mechanism of action.

- Findings : The compound demonstrated significant cytotoxic effects with an IC50 value indicating effective inhibition of cell proliferation through DNA damage.

-

Study on A549 Lung Cancer Cells :

- Objective : Evaluate the compound's potential as a therapeutic agent.

- Results : Treatment resulted in increased apoptosis markers and decreased viability, supporting its role as a promising anticancer agent.

- Comparison with Other Alkylating Agents :

Comparative Analysis

The following table compares this compound with other similar compounds based on their biological activities:

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Biological Activity |

|---|---|---|---|

| This compound | C8H13Cl2N | 230.56 | Alkylates DNA; induces apoptosis in cancer cells |

| (3-Chloro-but-2-enyl)-(1-phenyl-ethyl)amine HCl | C12H17Cl2N | 246.18 | Enhanced lipophilicity; potential for modified bioactivity |

| N,N-Bis(3-chloropropyl)amine | C6H12Cl2N | 175.07 | Different reactivity profile; less selective towards cancer cells |

Propiedades

IUPAC Name |

(Z)-3-chloro-N-[(Z)-3-chlorobut-2-enyl]but-2-en-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13Cl2N.ClH/c1-7(9)3-5-11-6-4-8(2)10;/h3-4,11H,5-6H2,1-2H3;1H/b7-3-,8-4-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUJWWPNLJUMOGZ-FQXRMGPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCNCC=C(C)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/CNC/C=C(\Cl)/C)/Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.